molecular formula C11H11NOS B1343877 4-(2-Thienylmethoxy)aniline CAS No. 179246-28-7

4-(2-Thienylmethoxy)aniline

Cat. No. B1343877
M. Wt: 205.28 g/mol
InChI Key: LMGDKAKXCLDPAU-UHFFFAOYSA-N
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Description

The compound 4-(2-Thienylmethoxy)aniline is a chemical entity that can be inferred to have potential applications in various fields such as organic materials synthesis and pharmacology. Although the provided papers do not directly discuss 4-(2-Thienylmethoxy)aniline, they do provide insights into the synthesis, molecular structure, and chemical properties of related aniline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of aniline derivatives often involves multi-step reactions, starting from nitro compounds followed by reduction and functionalization. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline was achieved by high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a product with a 72.0% overall yield . This suggests that similar methods could potentially be applied to synthesize 4-(2-Thienylmethoxy)aniline, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is characterized by the presence of an aniline moiety and various substituents that can influence the compound's properties. For example, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl resulted in cyclometalated diironhexacarbonyl isomers and a triironnonacarbonyl cluster with an imidoyl ligand . These findings highlight the reactivity of the aniline moiety and its ability to form complex structures with metals, which could be relevant for the structural analysis of 4-(2-Thienylmethoxy)aniline.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including cyclometalation, as seen in the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl . Additionally, the antiproliferative activity of certain 4-anilino-quinoline derivatives was evaluated, indicating that the aniline moiety can be part of biologically active compounds . These studies suggest that 4-(2-Thienylmethoxy)aniline could also participate in similar reactions, potentially leading to products with interesting biological or catalytic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit demonstrated the ability to self-assemble into spherical nano-aggregates, indicating a propensity for organized structures in the solid state . This implies that 4-(2-Thienylmethoxy)aniline could exhibit similar self-assembly behavior, depending on its molecular structure and the nature of its substituents.

Scientific Research Applications

  • Electrochemical Oxidation of Aniline Derivatives

    • Application : 4-(2-Thienylmethoxy)aniline can be used in the study of electrochemical oxidation of aniline derivatives. This process is an essential alternative to conventional chemical transformation, providing critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
    • Method : The oxidation mechanism of aniline derivatives is either directly oxidized at different electrode surfaces or indirectly oxidized by a reversible redox molecule, in which the reactive form was generated in situ .
    • Results : The anodic oxidation of 2,4-dinitroaniline produced 2,2′,4,4′-tetranitroazobenzene in a 38% and 31% yield when a 3:5 water:acetonitrile and 1:3 water:DMF solvent mixtures were used, respectively .
  • Methylation of Anilines with Methanol

    • Application : 4-(2-Thienylmethoxy)aniline can be used in the methylation of anilines with methanol to selectively give N-methylanilines .
    • Method : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
  • Catalysis by Cyclometalated Ruthenium Complexes
    • Application : 4-(2-Thienylmethoxy)aniline can be used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
    • Method : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
  • Synthesis of Aniline-Based Triarylmethanes
    • Application : 4-(2-Thienylmethoxy)aniline can be used in the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
    • Method : This process uses Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ] .

properties

IUPAC Name

4-(thiophen-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGDKAKXCLDPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622516
Record name 4-[(Thiophen-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienylmethoxy)aniline

CAS RN

179246-28-7
Record name 4-[(Thiophen-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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